Chain A, Cecropin A

Antimicrobial peptides Selectivity index Hemolysis

Researchers targeting colistin-resistant Gram-negative pathogens face a critical gap: polymyxin B and colistin lose all activity (MIC >64 µM) against resistant A. baumannii and K. pneumoniae. Cecropin A retains an MIC of 1 µM-a ≥64-fold potency advantage-with a therapeutic index of 240 (4,068-fold higher than melittin), enabling safe use in mammalian co-culture and in vivo models. • 64-fold potency advantage over polymyxin B vs colistin-resistant A. baumannii (MIC 1 µM vs >64 µM) • TI of 240; non-hemolytic at ≤100 µM-safe for mammalian cell assays • Dual-action: rapid bactericidal activity + LPS-induced TNF-α/IL-1β suppression via MAPK inhibition

Molecular Formula
Molecular Weight
Cat. No. B1577517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChain A, Cecropin A
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chain A Cecropin A: Product Overview


Chain A, Cecropin A is a linear, cationic, 37-residue antimicrobial peptide (AMP) originally isolated from the hemolymph of the giant silk moth Hyalophora cecropia [1]. Its primary sequence is KWKLFKKIEKVGQNIRDGIIKAGPAVAVVGQATQIAK-NH₂, featuring a C-terminal amide modification, a net charge of +7, and a molecular weight of approximately 4003.78 Da (CAS 80451-04-3) . The peptide adopts a characteristic helix-hinge-helix tertiary structure critical for membrane disruption [2]. As a member of the cecropin family (Pfam PF00272), it exhibits broad-spectrum activity against Gram-negative and Gram-positive bacteria, fungi, and certain cancer cell lines [3]. For procurement purposes, the most relevant comparators include melittin (bee venom peptide), magainin 2 (frog-derived AMP), cecropin B (closest in-class homolog), and the clinical last-resort antibiotics polymyxin B and colistin [4].

Antimicrobial screening Reported broad-spectrum activity against Gram-negative and Gram-positive bacteria supports antimicrobial peptide screening workflows.
Membrane mechanism Concentration-dependent membrane permeabilization and depolarization assays fit biophysical mechanism-of-action studies.
Resistance research Retains activity against colistin-resistant isolates, supporting resistance-evasion and adjuvant screening contexts.
Host-pathogen models Reported anti-inflammatory activity in LPS-stimulated macrophages supports dual-action host-pathogen interaction research.

Why Chain A Cecropin A Cannot Be Replaced


Cationic antimicrobial peptides are frequently treated as interchangeable commodities in procurement workflows, yet substitution without verifying quantitative differentials introduces substantial risk of experimental failure. Cecropin A, melittin, and magainin 2 all disrupt bacterial membranes via amphipathic α-helical domains, but their selectivity indices diverge by over 400-fold [1]. Cecropin A retains full potency against colistin-resistant Acinetobacter baumannii and Klebsiella pneumoniae clinical isolates where polymyxin B and colistin MICs escalate to >64 µM [1]. Even within the cecropin family, cecropin B exhibits a different antifungal spectrum—approximately 2-fold lower MIC against Candida albicans (8 µM vs. 16 µM for cecropin A) but reduced potency against other fungal species [2]. Truncated analogs such as cecropin A(1-33) show detectable but measurably reduced antibacterial activity compared to the full-length peptide [3]. These quantitative divergences mean that generic in-class substitution invalidates dose-response calculations, compromises selectivity windows, and confounds structure-activity relationship (SAR) studies.

Cecropin B vs. Cecropin A
Inverted potency ranking between E. coli and P. aeruginosa means pathogen-specific activity may shift significantly; replacement may alter assay outcome.
Melittin substitution
Melittin's hemolytic threshold falls within its antibacterial concentration range, likely confounding mammalian cell co-culture or in vivo model readouts.
Polymyxin B / Colistin
These last-resort antibiotics lose activity against colistin-resistant A. baumannii and K. pneumoniae strains where Cecropin A retains activity, and lack anti-inflammatory function.

Chain A Cecropin A: Comparative Evidence


Gram-Negative Therapeutic Index Advantage vs. Melittin

Cecropin A demonstrates a relative selective index (HC10/GM MIC) of 88.89, approximately 404-fold higher than melittin's index of 0.22, when tested against an identical panel of eight bacterial strains including colistin-resistant clinical isolates [1]. This differential is driven by two factors: cecropin A's 6.3-fold lower geometric mean MIC (2.25 µM vs. 14.25 µM for melittin) and its 64.5-fold higher hemolytic threshold (HC10 = 200 µM vs. 3.1 µM for melittin) in sheep erythrocytes [1]. Melittin causes 10% hemolysis at just 3.1 µM, well within its antibacterial concentration range, whereas cecropin A shows no significant hemolysis up to 200 µM, far exceeding antibacterial concentrations [1].

Selectivity vs. melittin
Head-to-head comparison
Selectivity index (MHC/GM MIC): 240 for Cecropin A vs. 0.059 for melittin; ~4,068-fold difference reported. Hemolysis absent at 100 µM.
Supports mammalian-cell co-culture assay design requiring low hemolytic interference.
GM MIC 0.83 µM (Gram-negative); MHC 200 µM; melittin MHC 0.39 µM. J Biol Chem 2011.
Antimicrobial peptides Selectivity index Hemolysis Therapeutic window Cytotoxicity

Activity Against Colistin-Resistant Strains vs. Polymyxins

Against colistin-resistant clinical isolates, cecropin A maintains MIC values of 1–2 µM, whereas polymyxin B MICs escalate to 8–64 µM and colistin MICs reach 8 to >64 µM [1]. Specifically, against colistin-resistant A. baumannii (ColRAB), cecropin A exhibits an MIC of 1 µM compared to 64 µM for polymyxin B and >64 µM for colistin—a ≥64-fold advantage [1]. Against colistin-resistant K. pneumoniae (ColRKP), cecropin A MIC is 2 µM versus 64 µM for polymyxin B and >64 µM for colistin—a 32-fold to >32-fold difference [1]. This retained potency is attributed to cecropin A's distinct membrane-disruptive mechanism, which does not depend on the lipopolysaccharide (LPS) modification pathways that confer colistin/polymyxin resistance [2].

Activity vs. polymyxins
Head-to-head comparison
Retained MIC 1-2 µM against colistin-resistant A. baumannii and K. pneumoniae; relative selective index (RSI) 88.89 vs. 11.19 (polymyxin B) and 5.93 (colistin).
Enables resistance-breaking mechanism studies where clinical polymyxins lose function.
GM MIC 2.25 µM across 8 strains including colistin-resistant isolates. Pharmaceutics 2023.
Antibiotic resistance Colistin-resistant Acinetobacter baumannii Klebsiella pneumoniae Last-resort antibiotics

Cecropin A vs. Cecropin B: Inverted Antibacterial Potency

In a direct comparative study under identical assay conditions (MH broth, 5 × 10⁵ CFU/mL), cecropin A exhibited an MIC of 0.75 µM against E. coli ATCC 25922 and 1 µM against P. aeruginosa ATCC 27853, while magainin 2 required 8 µM and 64 µM respectively—representing 10.7-fold and 64-fold potency advantages for cecropin A [1]. Both peptides were inactive against S. epidermidis ATCC 35984 (>128 µM for both), and cecropin A was also inactive against S. aureus ATCC 25923 (>128 µM), confirming that cecropin A's potency advantage is Gram-negative-selective [1]. Against P. aeruginosa, the magnitude of the differential (64-fold) is particularly meaningful, as this pathogen is a WHO critical-priority organism [1].

Cecropin A vs. Cecropin B
Cross-study comparable
E. coli D21: Cecropin A 1.7× more potent (LC 0.19 vs. 0.32 µM). P. aeruginosa OT97: Cecropin B 2.5× more potent (MLC 1.9 vs. 4.8 µM).
Pathogen-specific potency inversion limits direct interchange; verify strain-specific activity.
Data from Hultmark et al., Eur J Biochem 1982; DRAMP entries. Hemolysis profile also differs.
Gram-negative bacteria Escherichia coli Pseudomonas aeruginosa Magainin Potency comparison

Hemolytic Safety Advantage vs. Melittin

Within the cecropin family, cecropin A and cecropin B exhibit inverted potency relationships depending on the fungal species tested. Against Candida albicans, cecropin B is approximately 2-fold more potent (MIC 8 µM, MBC 16 µM) than cecropin A (MIC 16 µM, MBC 32 µM) [1]. However, Drosophila cecropin A is described as 'somewhat more potent than cecropin B' against a broader panel of fungi, with lethal concentrations ranging from 0.4 to 4 µM for both peptides [2]. This species-dependent potency inversion indicates that the choice between cecropin A and cecropin B must be guided by the specific fungal pathogen under investigation, not by a universal potency ranking. The structural basis for this differential—variations in the C-terminal hydrophobic helix sequences—provides SAR insights not accessible from either peptide alone [3].

Hemolytic threshold
Head-to-head comparison
Cecropin A MHC 200 µM vs. melittin MHC 0.39 µM; >513-fold higher threshold. No hemolysis detected at 100 µM.
Enables antibacterial assays at effective concentrations without confounded hemolysis readout.
Human erythrocyte assay; MHC defined as minimal hemolytic concentration. J Biol Chem 2011.
Antifungal activity Cecropin B Candida albicans Species selectivity Fungal pathogens

Dual-Function Anti-Inflammatory Activity

Cecropin A exhibits selective cytotoxicity toward cancer cells. In a study using trypan blue and MTT assays, cecropin A showed IC50 values of 30–40 µM against leukemia cancer cell lines, while the IC50 against normal lymphocytes was 6- to 16-fold higher [1]. This cancer-selective cytotoxicity is consistent with the preferential interaction of cationic AMPs with the negatively charged phosphatidylserine-rich outer membrane leaflet characteristic of cancer cells [2]. In a separate study against bladder cancer cell lines, the average IC50 values of cecropin A and cecropin B ranged between 73.29 µg/mL and 220.05 µg/mL, with benign fibroblasts showing significantly lower susceptibility [3]. Notably, data from the CAMP database confirm that cecropin A has no detectable hemolytic activity against human erythrocytes, reinforcing that the anticancer selectivity is not attributable to general membranolytic toxicity [4].

Anti-inflammatory function
Supporting evidence
Suppressed LPS-induced TNF-α, IL-1β, MIP-1, MIP-2; inhibited ERK, JNK, p38 MAPK phosphorylation; prevented COX-2 expression in RAW264.7 macrophages.
Supports host-pathogen interaction studies; dual-action profile distinct from polymyxins.
Qualitative differentiation; no direct quantitative comparison with antibiotics. Arch Insect Biochem Physiol 2015.
Anticancer peptides Leukemia Selective cytotoxicity Cancer selectivity Host defense peptides

Chain A Cecropin A: Research Applications


Colistin-Resistant Gram-Negative Infection Models

Cecropin A is the preferred peptide tool compound for research programs addressing colistin-resistant Gram-negative infections. Its MIC remains at 1–2 µM against ColRAB and ColRKP clinical isolates where polymyxin B (64 µM) and colistin (>64 µM) are effectively inactive [1]. This 32- to ≥64-fold potency advantage, mechanistically rooted in cecropin A's LPS-binding mode that is not compromised by the lipid A modifications causing polymyxin resistance [2], makes cecropin A an essential positive control and mechanistic probe in anti-resistance drug discovery programs.

Sepsis & Endotoxemia Research Models

For any experimental workflow where distinguishing antibacterial activity from host-cell toxicity is critical—including co-culture models, organoid infection assays, and therapeutic index calculations—cecropin A provides a selectivity index of 88.89, compared to 0.22 for melittin [1]. The 64.5-fold higher hemolytic threshold (HC10 = 200 µM) relative to melittin (HC10 = 3.1 µM) ensures that bacterial killing can be studied at concentrations far below those causing erythrocyte damage [1]. Melittin should only be selected when hemolysis is an acceptable or intended experimental outcome.

Low-Toxicity Gram-Negative Antibacterial Studies

Cecropin A's 10.7- to 64-fold potency advantage over magainin 2 against E. coli and P. aeruginosa [1], combined with its well-characterized helix-hinge-helix NMR structure and the availability of hinge-region and tryptophan-position analogs (P1–P4) [2], positions it as the superior parent scaffold for SAR campaigns. The structurally defined Gly-Ile-Gly hinge and Trp2 residue provide discrete engineering points where quantitative activity changes have been mapped [2]. Magainin 2's substantially lower Gram-negative potency (MIC 8–64 µM) limits its utility as a baseline for detecting incremental potency improvements.

Leukemia-Selective Anticancer Peptide Discovery

For antifungal screening programs, the selection between cecropin A and cecropin B must be guided by the target species. Cecropin B demonstrates ~2-fold superior potency against Candida albicans (MIC 8 µM vs. 16 µM) [1], while cecropin A shows greater potency against other fungal species including Saccharomyces cerevisiae [2]. This species-dependent potency inversion makes cecropin A the appropriate choice for non-albicans fungal panels, and both peptides should be procured in parallel for comprehensive fungal susceptibility profiling across diverse pathogenic species.

Application
Selection Property
Validation Focus
Colistin-resistant Gram-negative screening
Retained activity against polymyxin-resistant strains
MIC endpoint in resistant isolate panels
Host-pathogen interaction models
Dual antibacterial/anti-inflammatory profile
Cytokine suppression and MAPK pathway endpoints
Mammalian cell co-culture antimicrobial assays
Low hemolytic interference at assay concentrations
Hemolysis and viability endpoints
Anticancer peptide screening cascades
Leukemia cell-selective membrane activity
Differential cytotoxicity in leukemia vs. non-cancer cells
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